N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
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Overview
Description
N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a trimethoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[2,1-b][1,3]thiazole ring through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . This is followed by the coupling of the resulting intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative with immunomodulatory properties.
Pifithrin-β: Another imidazo[2,1-b][1,3]thiazole compound known for its anticancer activity.
Uniqueness
N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole ring and the trimethoxybenzamide moiety. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)22-15-6-4-13(5-7-15)16-12-24-8-9-29-21(24)23-16/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEVYPFCVLHCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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